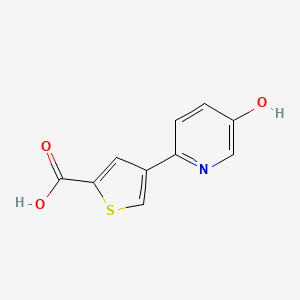
4-(2,4,6-Trifluorophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trifluorophenyl)nicotinic acid (TFNA) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a fluorinated derivative of nicotinic acid, and has been used in several studies for its unique properties and potential applications.
将来の方向性
For 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95%. One potential direction is to investigate its potential use as an anti-inflammatory drug. Another potential direction is to investigate its potential use as a neuroprotectant, as it has been shown to bind to the nicotinic acetylcholine receptor. Additionally, 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used to study the effects of environmental toxins on human health, as well as to investigate the effects of drugs on the central nervous system. Finally, 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% could be used to investigate the effects of drugs on other enzymes, such as cytochrome P450 enzymes.
科学的研究の応用
4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including in the study of enzyme inhibition, receptor binding, and drug metabolism. It has also been used to investigate the effects of drugs on the central nervous system, as well as to study the effects of environmental toxins on human health.
作用機序
4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the production of prostaglandins, 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can reduce inflammation and pain. 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has also been shown to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
The effects of 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% on the body have been studied in both in vitro and in vivo studies. In vitro studies have shown that 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can inhibit the production of prostaglandins, as well as bind to the nicotinic acetylcholine receptor. In vivo studies have shown that 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can reduce inflammation and pain, as well as reduce the production of inflammatory cytokines.
実験室実験の利点と制限
4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also relatively stable and can be stored for long periods of time without degradation. However, 4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% is a relatively weak inhibitor of COX-2, so it may not be suitable for use in experiments that require strong inhibition of COX-2.
合成法
4-(2,4,6-Trifluorophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid via a two-step process. The first step involves the reaction of nicotinic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This reaction yields the trifluoroacetyl derivative of nicotinic acid. The second step involves the reaction of the trifluoroacetyl derivative with 2,4,6-trifluorophenol in the presence of a base such as sodium hydroxide. This reaction yields the final product, 4-(2,4,6-trifluorophenyl)nicotinic acid.
特性
IUPAC Name |
4-(2,4,6-trifluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-6-3-9(14)11(10(15)4-6)7-1-2-16-5-8(7)12(17)18/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJXZBZDYDLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=C(C=C2F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692610 |
Source


|
| Record name | 4-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261904-87-3 |
Source


|
| Record name | 4-(2,4,6-Trifluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6414724.png)

![6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid, 95%](/img/structure/B6414735.png)

